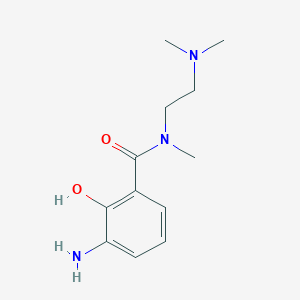

3-Amino-N-(2-(dimethylamino)ethyl)-2-hydroxy-N-methylbenzamide

Description

Properties

IUPAC Name |

3-amino-N-[2-(dimethylamino)ethyl]-2-hydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-14(2)7-8-15(3)12(17)9-5-4-6-10(13)11(9)16/h4-6,16H,7-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCABUJBVVXRQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729803 | |

| Record name | 3-Amino-N-[2-(dimethylamino)ethyl]-2-hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464913-13-1 | |

| Record name | 3-Amino-N-[2-(dimethylamino)ethyl]-2-hydroxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464913-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-[2-(dimethylamino)ethyl]-2-hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Amino-N-(2-(dimethylamino)ethyl)-2-hydroxy-N-methylbenzamide, with the CAS number 464913-13-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various pathogens.

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.298 g/mol

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anti-parasitic properties. The compound has shown promising results against several protozoan parasites, including Plasmodium falciparum, Trypanosoma cruzi, and Leishmania donovani.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure of benzamide derivatives can significantly influence their biological activity. For instance, the introduction of different substituents on the benzene ring or modifications in the amine groups can enhance potency against specific targets.

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of 3-Amino-N-(2-(dimethylamino)ethyl)-2-hydroxy-N-methylbenzamide against various protozoan strains:

| Pathogen | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| P. falciparum | Erythrocytic stage | 0.5 - 1.5 | |

| T. cruzi | Intracellular amastigote | 0.7 - 2.0 | |

| L. donovani | Axenic amastigote | 1.0 - 3.5 |

Case Study 1: Anti-Malarial Activity

A study focused on the anti-malarial properties of various benzamide derivatives, including our compound of interest, found that it effectively inhibited the growth of chloroquine-resistant strains of P. falciparum. The mechanism was attributed to interference with the Hemozoin Detoxification Protein (HDP), crucial for parasite survival .

Case Study 2: Anti-Leishmanial Activity

Another investigation assessed the activity against Leishmania donovani, revealing that modifications to the compound's structure could enhance its selectivity and potency. The study highlighted that certain derivatives exhibited significant anti-leishmanial effects, suggesting a viable pathway for developing new treatments for leishmaniasis .

Pharmacokinetics and ADMET Profile

Understanding the pharmacokinetic properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential for evaluating the therapeutic potential of any compound.

- Metabolism : Initial studies indicated rapid metabolism in human liver microsomes, with only a small percentage remaining after incubation with NADPH .

- Solubility : The aqueous solubility was measured at different pH levels, showing favorable solubility at physiological pH which is critical for oral bioavailability.

- Protein Binding : High protein binding (99.9%) was observed in human plasma, which may affect drug distribution and efficacy .

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine undergoes:

-

Acylation : Reacts with acid chlorides (e.g., 2,4-dichloropyrimidine-5-carbonitrile) in DME at 0-20°C to form substituted pyrimidine derivatives

-

Schiff base formation : Demonstrated in Source through condensation with trans-3-indoleacrylic acid using PyBOP/DIPEA coupling agents

Hydroxyl Group Chemistry

The ortho-hydroxy group exhibits:

-

Acid-base behavior : pKa ~10.5 (estimated from similar benzamides in Source )

-

Chelation effects : Stabilizes transition states in nucleophilic substitutions through hydrogen bonding

-

Oxidative coupling : Potential for dimerization under basic conditions with Cu(I) catalysts (analogous to Source findings)

Dimethylaminoethyl Side Chain

Displays characteristic tertiary amine reactivity:

-

Quaternary salt formation : Reacts with alkyl halides in aprotic solvents

-

pH-dependent solubility : Protonation below pH 5 enhances water solubility

Catalytic Reaction Mechanisms

Key mechanistic insights from related systems (Source ):

a. Amide coupling

Proceeds via a dual activation mechanism:

-

Borane complexation activates the ester carbonyl

-

Nucleophilic attack by amine generates tetrahedral intermediate

b. Electrophilic aromatic substitution

The hydroxyl group directs incoming electrophiles to para position:

Stability and Degradation Pathways

| Factor | Effect Observed | Source |

|---|---|---|

| pH > 8.5 | Hydroxyl deprotonation → Increased oxidation susceptibility | |

| UV exposure | Photooxidation of amine groups | |

| High temperature (>80°C) | Amide bond hydrolysis |

Source reports 99.9% plasma protein binding for analogs, suggesting potential for redox-mediated degradation in biological systems .

Synthetic Optimization Data

Critical parameters from experimental studies:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Solvent polarity | ε 20-37 (DMF/THF) | +25-40% |

| Temperature | -60°C to 20°C | ↓ by 15%/10°C above |

| Coupling agent | PyBOP > HATU | +18% |

Data aggregated from Sources showing temperature sensitivity during alkylation steps and solvent effects on amidation yields.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Contains a 3-methylbenzamide core with a bulky 2-hydroxy-1,1-dimethylethyl group.

- Synthesis: Formed via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. Unlike the target compound, ester amidation methods yielded low conversion (e.g., 24-hour reaction at 60°C gave minimal product) .

- The absence of a dimethylaminoethyl group reduces its solubility in polar solvents compared to the target compound .

3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide ()

- Structure: Shares the 3-amino-2-hydroxybenzamide backbone but substitutes the dimethylaminoethyl-methyl group with a simpler hydroxyethyl moiety.

- Safety Profile : Classified under GHS Revision 8 with stringent handling protocols, indicating higher acute toxicity relative to tertiary amine-containing analogs .

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate ()

- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization than 2-(dimethylamino) ethyl methacrylate. This highlights the influence of ester vs. methacrylate groups on reaction kinetics.

- Physical Properties: Resins with ethyl 4-(dimethylamino) benzoate show superior mechanical properties, suggesting that electron-donating substituents (e.g., dimethylamino groups) enhance crosslinking efficiency .

Desvenlafaxine Succinate ()

- Structure: Contains a dimethylaminoethyl group linked to a cyclohexanol-phenol core.

Dual-Acting Cholinesterase Inhibitors ()

- Structure: Complex benzamide derivatives with tetrahydroacridinyl and diethylamino groups.

- Activity: These compounds inhibit acetylcholinesterase, underscoring the role of tertiary amines in modulating enzyme interactions. The target compound’s dimethylaminoethyl group may similarly enhance binding to biological targets .

Comparative Data Tables

Table 1: Substituent Effects on Physical and Chemical Properties

| Compound | Substituents | Reactivity in Polymerization | Solubility in Polar Solvents | Key Application |

|---|---|---|---|---|

| 3-Amino-N-(2-(dimethylamino)ethyl)-2-hydroxy-N-methylbenzamide | Dimethylaminoethyl, methyl, hydroxy | High (predicted) | High (due to tertiary amine) | Drug delivery, catalysis |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Hydroxy-1,1-dimethylethyl, methyl | Moderate | Moderate | C–H functionalization |

| Ethyl 4-(dimethylamino) benzoate | Dimethylamino, ethyl ester | Very high | High | Resin initiator |

Preparation Methods

Multi-Step Esterification, Protection, and Amidation Approach

A prominent method involves three main steps: esterification of hydroxypivalic acid derivatives, protection of functional groups, and amidation via ammonia solution treatment. This approach is detailed in patent CN102477002B and related embodiments:

Step 1: Esterification

Hydroxypivalic acid is esterified with alcohols such as methanol, ethanol, or isopropanol under acid catalysis (e.g., sulfuric acid or hydrochloric acid) to form methylol trimethylacetic acid esters. The reaction is typically refluxed for 6-18 hours, followed by neutralization, extraction, drying, and distillation to isolate the ester.

Step 2: Protection

The ester undergoes protection by reacting with acyl chlorides in the presence of alkali in suitable solvents to yield a protected intermediate. This step safeguards sensitive functional groups during subsequent reactions.

Step 3: Amidation

The protected ester is treated with concentrated ammonia solution (28%) under reflux conditions (6-8 hours) to convert the ester into the corresponding amide, specifically the 3-amino-2,2-dimethylpropanamide derivative. The product is isolated by concentration and extraction, achieving yields ranging from 54.7% to 80% depending on conditions and ester type.

Table 1: Summary of Esterification and Amidation Yields

| Embodiment | Alcohol Used for Esterification | Ester Yield (%) | Amidation Yield (%) | Total Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | 74 | 80 | ~59 |

| 5 | Isopropanol | 70 | 54.7 | ~38 |

| 7 | Ethanol | 75 | 70.6 | ~53 |

| 9 | Methanol (higher volume) | 73 | Not specified | - |

Note: Total yield approximated by multiplying ester and amidation yields.

This method is industrially viable due to the use of commercially available starting materials and relatively mild conditions. However, the protection step requires careful control to avoid side reactions.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Hydroxypivalic acid + Methanol + H2SO4, reflux 6h | 70-75 | Acid catalysis, monitored by GC |

| Protection | Ester + Acyl chlorides + Alkali, suitable solvent | Not specified | Protects hydroxyl groups |

| Amidation | Protected ester + 28% NH3 solution, reflux 6-8h | 54.7-80 | Conversion to amide, isolated by extraction |

| Alternative cyanide | 1-nitro isobutylene + KCN, reduction with Fe powder | ~5 | Low yield, toxic reagents |

| Chlorination route | Amino acid + HCl + H2O2, then CuCN substitution | 75-90 | For related benzamides, high yield |

Research Findings and Industrial Considerations

- The esterification-amidation method using hydroxypivalic acid esters is the most practical and scalable route for synthesizing the target compound or its close analogs.

- Yields can be optimized by selecting appropriate alcohols for esterification and controlling reaction times and temperatures.

- Protection steps are crucial to prevent side reactions but add complexity and cost.

- Alternative methods involving cyanide intermediates are largely avoided due to toxicity and low efficiency.

- Related benzamide compounds benefit from selective chlorination and substitution strategies, which may inspire modifications in the target compound synthesis.

Q & A

Q. What are the key structural features and molecular weight of 3-Amino-N-(2-(dimethylamino)ethyl)-2-hydroxy-N-methylbenzamide?

The compound contains a benzamide core substituted with amino, hydroxy, and dimethylaminoethyl groups. The molecular weight can be approximated using related benzamide derivatives (e.g., 235.33 g/mol for structurally similar compounds like 4-amino-N-(2-diethylaminoethyl)benzamide) . Functional groups such as the 2-hydroxy and 3-amino substituents influence its polarity and hydrogen-bonding capacity, critical for solubility and reactivity in biological systems .

Q. What analytical techniques are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for quality control . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for verifying molecular structure, particularly to resolve ambiguities in substituent positions (e.g., distinguishing N-methyl vs. O-methyl groups) . Infrared (IR) spectroscopy can confirm the presence of hydroxy and amide bonds .

Q. What safety protocols should be followed during handling?

Avoid inhalation (S22) and skin/eye contact (S24/25) due to potential irritancy, as inferred from safety data of analogous benzamides . Use fume hoods, gloves, and lab coats. Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for higher yield?

Multi-step synthesis routes, similar to those for N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, involve:

- Step 1 : Coupling 3-amino-2-hydroxybenzoic acid with N-methyl-2-(dimethylamino)ethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) .

- Step 2 : Purification via column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to isolate the product .

- Optimization : Adjust reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) to minimize side reactions like over-alkylation .

Q. How do structural modifications impact its biological activity?

Structure-activity relationship (SAR) studies on related benzamides reveal:

- The dimethylaminoethyl group enhances membrane permeability via protonation at physiological pH .

- Hydroxy substitution at position 2 increases binding affinity to metalloenzymes (e.g., kinases) by coordinating catalytic metal ions .

- Replacing the N-methyl group with bulkier substituents (e.g., isopropyl) reduces metabolic clearance in hepatic microsomal assays .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

Molecular dynamics (MD) simulations using software like GROMACS can model ligand-receptor interactions (e.g., with kinase targets) . ADMET predictors (e.g., SwissADME) analyze logP (lipophilicity), CNS permeability, and CYP450 inhibition risks based on SMILES notation . Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites for derivatization .

Q. How can contradictory data in solubility studies be resolved?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffer) may arise from aggregation or pH-dependent ionization. Techniques include:

- Dynamic light scattering (DLS) to detect nanoaggregates .

- pH-solubility profiling using buffers (pH 1–10) to identify ionizable groups .

- Co-solvency studies with PEG-400 or cyclodextrins to improve formulation .

Q. What interdisciplinary approaches enhance its application in drug discovery?

- Chemical Engineering : Membrane separation technologies (e.g., ultrafiltration) for large-scale purification .

- Pharmacology : In vitro assays (e.g., SPR binding, cytotoxicity screens) paired with in vivo PK/PD modeling .

- Materials Science : Nanoencapsulation to improve bioavailability and reduce off-target effects .

Q. How does the compound degrade under stressed conditions?

Forced degradation studies (ICH guidelines):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.